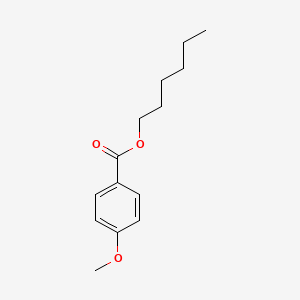

Hexyl anisate

CAS No.: 71607-26-6

Cat. No.: VC3900773

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71607-26-6 |

|---|---|

| Molecular Formula | C14H20O3 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | hexyl 4-methoxybenzoate |

| Standard InChI | InChI=1S/C14H20O3/c1-3-4-5-6-11-17-14(15)12-7-9-13(16-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |

| Standard InChI Key | DUALVGKOWZJXLR-UHFFFAOYSA-N |

| SMILES | CCCCCCOC(=O)C1=CC=C(C=C1)OC |

| Canonical SMILES | CCCCCCOC(=O)C1=CC=C(C=C1)OC |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Hexyl anisate consists of a hexyl chain () esterified to the carboxyl group of 4-methoxybenzoic acid. The methoxy substituent at the para position of the benzene ring enhances the compound’s stability and influences its electronic properties. The ester linkage () contributes to its hydrolytic susceptibility under acidic or alkaline conditions, a characteristic common to esters .

Physicochemical Data

Key physical properties inferred from structural analogs and limited experimental data include:

The compound’s lipophilicity suggests compatibility with organic matrices, aligning with applications in cosmetic emulsions or fragrance fixatives .

Synthesis and Production

Conventional Esterification Methods

Hexyl anisate is likely synthesized via Fischer esterification, where 4-methoxybenzoic acid reacts with hexanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction proceeds as:

This method, while efficient, may yield impurities requiring purification via distillation or chromatography .

Industrial Feasibility

Recent Research and Knowledge Gaps

Analytical Challenges

The absence of hexyl anisate in recent publications underscores analytical hurdles. Advanced techniques like GC-MS or NMR could quantify its presence in complex mixtures, but method validation remains pending .

Call for Interdisciplinary Studies

Research priorities include:

-

Synthesis Optimization: Developing green chemistry approaches for higher purity.

-

Application Trials: Testing emulsification, UV absorption, and antimicrobial properties.

-

Toxicokinetics: Assessing bioaccumulation and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume